8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methyl group, and a phenylethyl group attached to a purine core. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The presence of various functional groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with ethylsulfanyl and phenylethyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine derivative, followed by the addition of the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrates or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in chocolate, with mild stimulant effects.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
8-(Ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the ethylsulfanyl and phenylethyl groups, which confer distinct chemical properties and biological activities. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOJHFFDBDSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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